molecular formula C16H13N3O3 B11837289 1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B11837289
M. Wt: 295.29 g/mol
InChI Key: VUHFWOLAZQAXBB-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, ethyl 4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the naphthyridine core.

    Ester Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of quinolone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups.

Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of naphthyridine, including 1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, exhibit potent antibacterial activity.

Case Study: Antibacterial Efficacy

A study conducted by Gurjar et al. (2023) synthesized various naphthyridine derivatives and evaluated their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition zones in disk diffusion assays at concentrations of 50 μg/ml and 100 μg/ml, suggesting strong antibacterial potential .

CompoundInhibition Zone (mm) at 50 µg/mlInhibition Zone (mm) at 100 µg/ml
Compound A1525
Compound B1830
1-Ethyl-4-oxo...2028

Pharmaceutical Applications

The compound has been investigated for its potential use in treating bacterial infections. According to a patent (US4670444A), the compound can be formulated into pharmaceutical preparations for both systemic and local treatment of bacterial infections, particularly in the urinary tract .

Veterinary Applications

Beyond human medicine, there is growing interest in using compounds like this compound as feed additives in livestock. The patent suggests that these compounds can promote growth and improve feed utilization when administered through animal feed or drinking water .

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Rosoxacin: A quinolone derivative with similar antibacterial properties.

    Ciprofloxacin: Another quinolone antibiotic with a broader spectrum of activity.

    Norfloxacin: A quinolone used to treat urinary tract infections.

Uniqueness

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structural features, which confer distinct antibacterial properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent.

Biological Activity

1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 39883-41-5) is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C16H13N3O3
  • Molecular Weight: 295.29 g/mol
  • Structure: The compound features a naphthyridine core with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antibacterial and antifungal properties. For example:

  • A study demonstrated that compounds with similar structures showed effectiveness against a range of pathogenic microorganisms, including bacteria and fungi .
  • The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's potential in oncology:

  • In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific biochemical pathways associated with cell death .
  • The structure-activity relationship (SAR) analysis indicates that modifications to the naphthyridine core can enhance its cytotoxic effects against various cancer cell lines .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Receptor Interaction: The compound is known to interact with multiple receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition: It may inhibit key enzymes involved in nucleic acid synthesis and metabolic processes within microbial cells .
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), the compound can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
Study A (2020)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Study B (2021)Reported anticancer effects on MCF-7 breast cancer cells with IC50 values around 30 µM .
Study C (2022)Explored SAR and found that electron-withdrawing groups at specific positions enhance cytotoxicity .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

1-ethyl-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H13N3O3/c1-2-19-9-12(16(21)22)14(20)11-3-4-13(18-15(11)19)10-5-7-17-8-6-10/h3-9H,2H2,1H3,(H,21,22)

InChI Key

VUHFWOLAZQAXBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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